4-(2-(4-(Benzyloxy)benzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate
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Overview
Description
4-(2-(4-(Benzyloxy)benzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate is a complex organic compound with the molecular formula C28H21BrN2O4 and a molecular weight of 529.395 g/mol . This compound is known for its unique structural features, which include a benzyloxy group, a benzoyl group, and a bromobenzoate moiety. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Preparation Methods
The synthesis of 4-(2-(4-(Benzyloxy)benzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route generally includes the following steps:
Formation of the Benzyloxybenzoyl Intermediate: This step involves the reaction of benzyloxybenzoyl chloride with a suitable hydrazine derivative under controlled conditions.
Coupling with Phenyl 2-Bromobenzoate: The intermediate is then coupled with phenyl 2-bromobenzoate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Chemical Reactions Analysis
4-(2-(4-(Benzyloxy)benzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Scientific Research Applications
4-(2-(4-(Benzyloxy)benzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of novel materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(2-(4-(Benzyloxy)benzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate involves its interaction with specific molecular targets. The benzyloxy and benzoyl groups are known to interact with enzymes and receptors, modulating their activity. The bromobenzoate moiety can participate in halogen bonding, further influencing the compound’s biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
4-(2-(4-(Benzyloxy)benzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate can be compared with similar compounds such as:
4-(2-(2-(4-(Benzyloxy)phenoxy)propionyl)carbohydrazonoyl)phenyl 2-bromobenzoate: This compound has a similar structure but includes a propionyl group instead of a benzoyl group.
4-(2-(4-(Benzyloxy)benzoyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate: This compound features a dimethoxybenzoate moiety, providing different chemical properties.
Properties
CAS No. |
349485-85-4 |
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Molecular Formula |
C28H21BrN2O4 |
Molecular Weight |
529.4 g/mol |
IUPAC Name |
[4-[(E)-[(4-phenylmethoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C28H21BrN2O4/c29-26-9-5-4-8-25(26)28(33)35-24-14-10-20(11-15-24)18-30-31-27(32)22-12-16-23(17-13-22)34-19-21-6-2-1-3-7-21/h1-18H,19H2,(H,31,32)/b30-18+ |
InChI Key |
GWYVXTMLFGFYSR-UXHLAJHPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4Br |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=CC=C4Br |
Origin of Product |
United States |
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